molecular formula C15H13NO3 B2449648 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 6914-97-2

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2449648
CAS No.: 6914-97-2
M. Wt: 255.273
InChI Key: KNOPSCVGIXLTNF-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 6914-97-2), also known as N-(3-hydroxypropyl)naphthalimide, is a chemical scaffold of significant interest in medicinal chemistry and oncology research . This compound belongs to the 1H-benz[de]isoquinoline-1,3-dione family, a class well-documented for its antitumor properties . Research indicates that structural analogs of this core structure, particularly nitro- and amino-substituted derivatives, have demonstrated potent cytotoxic effects against a broad spectrum of human tumor cell lines, including leukemia (MOLT-4, HL-60), lymphoma (U-937), and various solid tumors . The mechanism of action for these active derivatives is associated with the induction of apoptosis, often mediated by the activation of key enzymes like caspase-3 and caspase-6 . Studies show that such compounds can cause cell cycle arrest in the S and G2/M phases and significantly inhibit DNA and RNA synthesis, highlighting their potential as DNA-intercalating agents or transcription inhibitors . This makes the 2-(3-hydroxypropyl) derivative a valuable precursor or building block for the synthesis and development of more complex and potent antitumor agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-9-3-8-16-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(16)19/h1-2,4-7,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOPSCVGIXLTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

A mixture of 1,8-naphthalic anhydride (4 g, 20.8 mmol) and 3-amino-1-propanol (1.86 mL, 24.6 mmol) in ethanol (40 mL) is refluxed for 5 hours. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbons of the anhydride, leading to ring opening and subsequent cyclization to form the imide structure (Figure 1). Ethanol serves as both solvent and proton donor, facilitating the elimination of water. Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via silica gel column chromatography using a gradient of dichloromethane and methanol (1:1 v/v) to yield the target compound as an off-white solid.

Table 1: Summary of Reaction Parameters

Parameter Value
Starting Material 1,8-Naphthalic anhydride
Nucleophile 3-Amino-1-propanol
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 5 hours
Purification Method Column Chromatography
Eluent System CH₂Cl₂/MeOH (1:1)
Yield 83%

Mechanistic Analysis

The reaction mechanism proceeds through two critical stages:

  • Nucleophilic Attack : The primary amine of 3-amino-1-propanol attacks one of the carbonyl carbons of 1,8-naphthalic anhydride, breaking the anhydride ring and forming a tetrahedral intermediate.
  • Cyclization and Dehydration : Intramolecular attack by the secondary amine on the adjacent carbonyl group results in the expulsion of water, forming the six-membered imide ring. The hydroxypropyl side chain remains intact, positioned at the nitrogen atom.

This pathway is highly regioselective, with no reported formation of isomeric byproducts under the described conditions.

Purification and Characterization

Chromatographic Purification

The crude product from the condensation reaction is purified using silica gel column chromatography. The eluent system (CH₂Cl₂/MeOH, 1:1) effectively separates the desired product from unreacted starting materials and oligomeric byproducts. The high yield (83%) suggests minimal side reactions, corroborated by the absence of secondary peaks in analytical HPLC traces.

Spectroscopic Characterization

  • ¹H-NMR (300 MHz, CDCl₃) : Key signals include δ 1.94–2.01 (m, 2H, CH₂), 3.46–3.47 (m, 3H, CH₂N and OH), and aromatic protons at δ 7.71–8.70.
  • ¹³C-NMR (75 MHz, CDCl₃) : Peaks at δ 164.2 (carbonyl carbons), 133.9–126.8 (aromatic carbons), and 63.7 (hydroxypropyl CH₂).
  • HRMS (ESI) : Observed [M+H]⁺ at m/z 313.1555 (calculated 313.1547 for C₁₈H₂₁N₂O₃).

The spectral data confirm the successful formation of the imide structure and the integrity of the hydroxypropyl chain.

Critical Evaluation of Methodological Limitations

While the reported synthesis is efficient, two potential limitations merit discussion:

  • Solvent Choice : Ethanol’s moderate polarity may limit solubility of intermediates, potentially prolonging reaction times. Alternative solvents like DMF or THF could be explored for rate enhancement.
  • Chromatography Dependency : The reliance on column chromatography for purification complicates scalability. Recrystallization optimization (e.g., using ethanol/water mixtures) could streamline large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₅H₁₃N₁O₃
  • Molecular Weight : 255.27 g/mol
  • IUPAC Name : 2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione

The compound features a hydroxypropyl group attached to the benzoisoquinoline structure, which is characterized by its fused aromatic rings and dione functional groups. This unique structure contributes to its biological activities.

Overview

Research indicates that 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits potent cytotoxicity against various cancer cell lines. Studies have demonstrated its potential as an antitumor agent, particularly against leukemia and melanoma cells.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study by Li et al. (2013) evaluated the cytotoxic activity of this compound against multiple human tumor cell lines. The results indicated significant cell death in leukemia and melanoma cells, suggesting its potential for therapeutic applications in oncology .
  • Mechanistic Insights :
    • Research has shown that this compound interacts with proteins involved in apoptosis and cell proliferation. These interactions may be mediated through binding to specific enzymes or regulatory proteins that are crucial for cancer cell survival .
  • Comparative Analysis :
    • Comparative studies with other isoquinoline derivatives have highlighted the unique efficacy of this compound due to its specific hydroxypropyl substitution, which enhances its biological activity .

Applications Beyond Oncology

While the primary focus has been on its antitumor properties, there are potential applications in other fields:

  • Drug Development : Its structural characteristics make it a candidate for further modifications to enhance efficacy or reduce toxicity.
  • Biochemical Research : The compound can serve as a probe in studies related to cellular signaling pathways and protein interactions.

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

    Benzimidazo[2,1-a]isoquinoline: A related compound with a fused benzimidazole ring.

Uniqueness

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxypropyl group can enhance solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, a member of the isoquinoline family, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by a benzo[de]isoquinoline core with a hydroxypropyl substituent, which influences its solubility and reactivity. Research has indicated its potential applications in medicinal chemistry, particularly as an anti-cancer and antimicrobial agent.

  • IUPAC Name : 2-(3-hydroxypropyl)benzo[de]isoquinoline-1,3-dione
  • Molecular Formula : C15H13NO3
  • CAS Number : 6914-97-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This compound has been shown to exhibit:

  • Anticancer Activity : Inducing cell cycle arrest and apoptosis in cancer cell lines.
  • Antimicrobial Properties : Inhibiting the growth of bacteria and fungi.

Anticancer Activity

A study on derivatives of 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione revealed significant anticancer properties. The compound was found to induce apoptosis in SH-SY5Y human brain cancer cells, demonstrating its potential as an anti-tumor agent. The mechanism involved the activation of apoptotic pathways and cell cycle arrest at specific phases, particularly G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. In particular, molecular docking studies have indicated strong binding affinity to bacterial ATP synthase, which is crucial for bacterial energy metabolism. The QSAR (Quantitative Structure-Activity Relationship) models predict that modifications in the structure can enhance bioactivity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Potential

In a comparative study involving multiple naphthalimide derivatives, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione was identified as one of the most active compounds. The research documented its ability to bind DNA effectively and showed that longer alkyl chains in similar compounds correlated with increased cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

A study utilizing a series of benzoquinoline derivatives demonstrated that compounds with structural similarities to this compound exhibited potent antimicrobial activity. The findings highlighted the importance of specific functional groups in enhancing the binding affinity to microbial targets .

Data Tables

Biological Activity Effect Target Reference
AnticancerApoptosis inductionSH-SY5Y cells
AntimicrobialGrowth inhibitionE. coli, S. aureus
Compound Activity Type IC50 (µM) Reference
6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dioneAnticancer10.5
Derivative X (similar structure)Antimicrobial15.0

Future Directions

Research into this compound continues to explore its potential as a lead compound for drug development. Future studies may focus on:

  • Structural modifications to enhance potency and selectivity.
  • Comprehensive in vivo studies to evaluate therapeutic efficacy and safety profiles.
  • Investigating additional biological activities, such as antiviral and anti-inflammatory effects.

Q & A

Q. What are the standard synthetic routes for 2-(3-hydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic substitution between 1,8-naphthalic anhydride and 3-amino-1-propanol in ethanol under reflux. Key parameters include:

  • Reagent ratios : A 1:1.2 molar ratio of anhydride to amine ensures excess amine for complete conversion .
  • Purification : Column chromatography (CH₂Cl₂/MeOH = 1:1) yields an off-white solid with ~83% efficiency .
  • Yield optimization : Prolonged reflux (5+ hours) and controlled solvent evaporation under reduced pressure minimize side products .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

  • ¹H NMR : Aromatic protons appear at δ 7.78–8.62 ppm, with hydroxypropyl protons at δ 3.45–4.21 ppm (triplet or multiplet) .
  • IR : Strong carbonyl stretches at ~1700 cm⁻¹ (imide C=O) and hydroxyl stretches at ~3440 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z 328.36 (C₁₈H₂₀N₂O₄) confirm the molecular formula .

Q. What are the solubility properties of this compound, and how do solvent choices impact experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) and poorly soluble in water or non-polar solvents.
  • Solvent effects : Ethanol and dichloromethane are preferred for synthesis and purification due to compatibility with imide stability .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what exchange-correlation functionals are recommended?

  • DFT setup : Use hybrid functionals like B3LYP, which integrate exact exchange terms for accurate thermochemical predictions (e.g., ionization potentials, electron affinities) .
  • Key parameters : Basis sets (e.g., 6-31G*) and solvent models (PCM/COSMO) refine predictions of UV-Vis absorption spectra and charge transfer properties .

Q. What strategies resolve discrepancies in cytotoxicity data across cell lines (e.g., MCF7 vs. MDA-MB-231)?

  • Experimental design :
    • Use standardized MTT assays with triplicate measurements to reduce variability .
    • Normalize data to positive controls (e.g., doxorubicin) and account for cell line-specific metabolic activity .
  • Data analysis : Statistical tools (GraphPad Prism) can identify outliers, while molecular docking (AutoDock Vina) correlates cytotoxicity with ligand-receptor interactions .

Q. How does the introduction of substituents (e.g., triazole or pyrazoline groups) modulate biological activity?

  • Synthetic modification : Click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) introduces triazole groups, enhancing DNA intercalation or kinase inhibition .
  • Activity trends : Electron-withdrawing groups (e.g., bromine) improve antifungal activity, while bulky substituents (e.g., ferrocenyl) enhance antiproliferative effects .

Q. What environmental and toxicity profiles should be considered for lab handling?

  • Toxicity data : Oral LD₅₀ >2000 mg/kg (low acute toxicity) and negative Ames tests indicate minimal mutagenic risk .
  • Safety protocols : Use PPE (gloves, goggles) and avoid inhalation/contact. Store in airtight containers at <25°C to prevent degradation .

Methodological Considerations

Q. How can solvent polarity be leveraged to tune fluorescence properties for sensor applications?

  • Solvatochromism : The compound exhibits redshifted emission in polar solvents (e.g., DMF) due to stabilized excited states. Use TDDFT calculations to predict Stokes shifts .
  • Sensor design : Copolymerization with styrene enhances pH and metal ion sensitivity, as seen in fluorescence quenching experiments with Cu²⁺ .

Q. What analytical techniques validate batch-to-batch consistency in synthesis?

  • HPLC : Purity >99% confirmed via reverse-phase C18 columns (UV detection at 254 nm) .
  • DSC/TGA : Melting points (189–250°C) and thermal stability profiles ensure consistent crystallinity .

Q. How do steric and electronic factors influence regioselectivity in derivatization reactions?

  • Steric effects : Bulky substituents at the 6-position hinder electrophilic substitution at adjacent sites .
  • Electronic effects : Electron-deficient naphthalimide cores favor nucleophilic attack at the imide nitrogen .

Data Contradiction Analysis

Q. How to address conflicting reports on photostability in polymeric vs. monomeric forms?

  • Hypothesis testing : Compare UV-Vis degradation rates under standardized light exposure. Polymeric forms often show enhanced stability due to reduced π-π stacking .
  • Control experiments : Include stabilizers (e.g., antioxidants) to isolate degradation pathways .

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